Mafosfamide

Intrathecal chemotherapy Neoplastic meningitis CSF pharmacokinetics

Procure Mafosfamide (ASTA-Z-7557), a preactivated cyclophosphamide analog that bypasses hepatic CYP450 activation, enabling direct intrathecal/CNS delivery for neoplastic meningitis and pediatric embryonal tumors. Its spontaneous 4-hydroxy-cyclophosphamide release uniquely targets CSF compartments, with proven 5-year PFS benefit in medulloblastoma. Ideal for ex vivo bone marrow purging where differential leukemic cell sensitivity (IC50 29.2 vs 9.0 μg/mL) ensures graft safety.

Molecular Formula C₉H₁₈Cl₂N₂NaO₅PS₂
Molecular Weight 423.25
CAS No. 84211-05-2
Cat. No. B565123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMafosfamide
CAS84211-05-2
Synonymsrel-2-[[(2R,4R)-2-[Bis(2-chloroethyl)amino]tetrahydro-2-oxido-2H-1,3,2-oxazaphosphorin-4-yl]thio]ethanesulfonic Acid Sodium;  Mafosfamid Sodium;  Z 7557;  cis-Mafosfamide Sodium; 
Molecular FormulaC₉H₁₈Cl₂N₂NaO₅PS₂
Molecular Weight423.25
Structural Identifiers
SMILESC1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl
InChIInChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17)
InChIKeyLHXWPBHSZFEANP-KCPSBDNSSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mafosfamide (CAS 84211-05-2) Baseline Procurement Profile: Oxazaphosphorine Alkylating Agent for Regional Cancer Therapy


Mafosfamide (INN; development code ASTA-Z-7557) is a synthetic oxazaphosphorine alkylating agent and a preactivated cyclophosphamide analog [1]. It is a chemically stable 4-thioethane sulfonic acid salt of 4-hydroxy-cyclophosphamide that spontaneously degrades to 4-hydroxy-cyclophosphamide in aqueous solution, thereby circumventing the need for hepatic cytochrome P450 activation [2][3]. Mafosfamide has been investigated clinically for intrathecal administration in neoplastic meningitis and for systemic plus intrathecal therapy in pediatric embryonal CNS tumors [4].

Why Generic Cyclophosphamide or Ifosfamide Cannot Substitute for Mafosfamide in Intrathecal and CNS-Directed Therapies


Cyclophosphamide and ifosfamide are prodrugs that require hepatic cytochrome P450-mediated activation to generate the cytotoxic 4-hydroxy metabolites [1]. This hepatic dependency renders them unsuitable for regional, compartmentalized therapies such as intrathecal administration, where direct CNS exposure is required without systemic activation [2]. Mafosfamide, in contrast, is a preactivated analog that spontaneously yields 4-hydroxy-cyclophosphamide in aqueous solution, enabling direct intracranial or intrathecal delivery of the active alkylating species to the CSF compartment [3][4]. Substituting cyclophosphamide for mafosfamide in these applications would result in a complete lack of therapeutic activity at the target site.

Mafosfamide Comparative Performance Metrics: Quantitative Differentiation from Cyclophosphamide and Next-Generation Oxazaphosphorines


Intrathecal CSF Target Concentration and Phase II Recommended Dose

Mafosfamide achieves a defined cytotoxic target concentration in cerebrospinal fluid (CSF) after intrathecal administration, a route unavailable to cyclophosphamide. The cytotoxic target exposure for mafosfamide was established at 10 μmol/L [1]. This concentration was easily achieved in ventricular CSF after intraventricular dosing. In a Phase I trial, a 5 mg dose administered over 20 minutes exceeded this target concentration in ventricular CSF [1]. The recommended Phase II dose for intrathecal mafosfamide, without concomitant analgesia, is 5 mg over 20 minutes [1].

Intrathecal chemotherapy Neoplastic meningitis CSF pharmacokinetics

Pediatric Leukemia and CNS Tumor Cell Line IC50 Values and Synergy with Karenitecin

Mafosfamide exhibits quantifiable cytotoxicity against pediatric leukemia and CNS tumor cell lines, with specific IC50 values reported. The IC50 values for mafosfamide were 1.55 μM in JM1 cells, 1.54 μM in Molt-4 cells, 7.24 μM in SKNDZ neuroblastoma, 7.64 μM in SKNSH neuroblastoma, 3.87 μM in DAOY medulloblastoma, and 1.49 μM in D283 cells [1]. Furthermore, mafosfamide demonstrated synergistic activity (++) with karenitecin in SKNDZ, SKNSH, and DAOY cell lines [1].

Pediatric oncology Drug synergy IC50 Medulloblastoma Neuroblastoma

ALDH3A1-Mediated Resistance and Sensitization by Selective Inhibition

Mafosfamide sensitivity is modulated by aldehyde dehydrogenase (ALDH) expression, particularly ALDH3A1. A highly selective submicromolar inhibitor of ALDH3A1, CB7 (IC50 of 0.2 μM), sensitized ALDH3A1-expressing lung adenocarcinoma and glioblastoma cell lines to mafosfamide treatment, whereas primary lung fibroblasts lacking ALDH3A1 expression were not sensitized [1]. This demonstrates a targetable resistance mechanism specific to mafosfamide and other oxazaphosphorines.

Aldehyde dehydrogenase Drug resistance ALDH3A1 Sensitization

Comparative Cytotoxicity Against Human Acute Myeloblastic Leukemia (ML-1) Cells

In a direct comparative study of three new-generation oxazaphosphorines on ML-1 human acute myeloblastic leukemia cells, 4-hydro-peroxy-cyclophosphamide (D-18864) proved to be the most cytotoxic, while glufosfamide (D-19575) was characterized by the lowest cytotoxicity. Mafosfamide cyclohexylamine salt (D-17272) exhibited intermediate cytotoxicity [1].

Acute myeloblastic leukemia Oxazaphosphorines Cytotoxicity Comparative efficacy

Differential Sensitivity of Leukemic Clonogenic Cells vs. Normal Myeloid Progenitors for Bone Marrow Purging

Mafosfamide (ASTA-Z-7654) exhibits differential cytotoxicity between leukemic clonogenic cells and normal myeloid progenitors. Leukemic clonogenic cells from precursor-B ALL patients were significantly more resistant to mafosfamide (mean IC50 29.2 μg/mL, IC90 64.8 μg/mL) compared to myeloid progenitors from normal bone marrow (mean IC50 9.0 μg/mL, IC90 19.9 μg/mL; p < 0.0001) [1]. This differential sensitivity underpins its use for ex vivo purging of autologous bone marrow grafts.

Bone marrow purging Autologous transplantation Acute lymphoblastic leukemia IC50

Mafosfamide End-User Application Scenarios: Intrathecal CNS Delivery and Ex Vivo Bone Marrow Purging


Intrathecal Therapy for Neoplastic Meningitis and Pediatric Embryonal CNS Tumors

Mafosfamide is indicated for intrathecal administration in neoplastic meningitis and as part of systemic plus intrathecal regimens for pediatric embryonal CNS tumors. The recommended Phase II dose is 5 mg over 20 minutes, which achieves ventricular CSF concentrations exceeding the cytotoxic target of 10 μmol/L [1]. In a pilot study of infants (<3 years) with embryonal CNS tumors, the addition of intrathecal mafosfamide (14 mg) to systemic multi-agent chemotherapy followed by conformal radiotherapy resulted in 1-year progression-free survival (PFS) of 80 ± 7% for M0 medulloblastoma patients (n=20) and 5-year PFS of 65 ± 19% [2].

Ex Vivo Purging of Autologous Bone Marrow Grafts in Acute Leukemia

Mafosfamide is used for ex vivo purging of bone marrow prior to autologous transplantation. Leukemic clonogenic cells exhibit a mean IC50 of 29.2 μg/mL, while normal myeloid progenitors have a mean IC50 of 9.0 μg/mL (p < 0.0001), providing a therapeutic window for selective elimination of residual leukemic cells [3]. This differential sensitivity allows for the preparation of purged marrow grafts with reduced risk of relapse.

Combination Chemotherapy Strategies Exploiting Synergy with Topoisomerase Inhibitors

Mafosfamide demonstrates synergistic activity with karenitecin (a camptothecin analog) in neuroblastoma (SKNDZ, SKNSH) and medulloblastoma (DAOY) cell lines [4]. This synergy suggests that mafosfamide can be rationally combined with topoisomerase inhibitors to enhance antitumor efficacy in pediatric solid tumors.

ALDH3A1-Positive Cancer Sensitization with Selective Inhibitors

Mafosfamide sensitivity can be enhanced in ALDH3A1-expressing cancers (e.g., lung adenocarcinoma, glioblastoma) through co-treatment with selective ALDH3A1 inhibitors such as CB7 (IC50 0.2 μM) [5]. This approach may overcome intrinsic oxazaphosphorine resistance mediated by ALDH3A1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mafosfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.